molecular formula C6H4Br2FN B8053173 6-Bromo-2-(bromomethyl)-3-fluoropyridine

6-Bromo-2-(bromomethyl)-3-fluoropyridine

Número de catálogo: B8053173
Peso molecular: 268.91 g/mol
Clave InChI: AUBAFPZVFLTWNE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-2-(bromomethyl)-3-fluoropyridine is a useful research compound. Its molecular formula is C6H4Br2FN and its molecular weight is 268.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

6-Bromo-2-(bromomethyl)-3-fluoropyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a fluorine atom, which can significantly influence its pharmacological properties. The following sections detail its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves halogenation reactions, as well as coupling methods such as the Suzuki-Miyaura reaction. These synthetic routes allow for the introduction of various functional groups that can enhance the biological activity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives have been evaluated for their inhibitory effects on epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the pyridine structure can enhance anticancer efficacy .

Enzyme Inhibition

The compound may act as an enzyme inhibitor by mimicking the structure of nicotinamide adenine dinucleotide (NAD) analogs. This interaction could potentially inhibit enzymes that rely on NAD as a cofactor, impacting metabolic pathways critical for cancer cell survival .

Antimicrobial Properties

This compound has also shown promise in antimicrobial applications. Compounds with similar structures have been tested against various bacterial strains, indicating potential effectiveness in inhibiting bacterial growth. The presence of halogen substituents often correlates with increased lipophilicity and biological availability, enhancing antimicrobial activity .

Case Study 1: Anticancer Efficacy

A study evaluated a series of 6-bromoquinazoline derivatives, including those related to this compound, for their ability to inhibit cancer cell proliferation. Among the tested compounds, some demonstrated IC50 values in the nanomolar range against specific cancer cell lines, indicating strong anticancer activity .

CompoundCell LineIC50 (µM)
9dAU-5650.25
11bMDA-MB-2310.50

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of pyridine derivatives. The results indicated that certain modifications to the bromomethyl and fluorine substituents led to enhanced inhibition of NAD-dependent enzymes, which are crucial in various metabolic pathways associated with cancer and inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By mimicking NAD, it competes for active sites on enzymes.
  • Receptor Modulation : It may influence signaling pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Action : The halogen substituents enhance interactions with bacterial membranes, leading to increased permeability and cell death.

Aplicaciones Científicas De Investigación

Synthesis and Functionalization

6-Bromo-2-(bromomethyl)-3-fluoropyridine can be synthesized through various methods, often involving the bromination of pyridine derivatives. Recent studies have focused on its late-stage functionalization, which allows for the introduction of diverse substituents that enhance its biological activity.

Case Study: Late-Stage Functionalization

A notable study demonstrated the use of this compound in synthesizing complex molecules through nucleophilic aromatic substitution (S_NAr) reactions. The compound was utilized to generate several derivatives with improved pharmacological profiles. The study reported high selectivity for substitution reactions under mild conditions, which is advantageous for maintaining the integrity of sensitive functional groups in medicinal chemistry .

The compound has shown promising results in various biological assays:

  • Inhibitory Activity : Compounds derived from this compound have been evaluated for their inhibitory effects on key cancer-related targets such as EGFR and HER2. For instance, derivatives exhibited significant cytotoxicity against human breast cancer cell lines, indicating potential as anticancer agents .
  • Targeted Drug Development : The compound serves as a scaffold for developing targeted therapies, particularly in oncology. Its ability to undergo further modifications makes it suitable for creating novel inhibitors that can selectively target cancer cells while minimizing effects on normal cells.

Applications in Drug Discovery

The versatility of this compound extends to its applications in drug discovery:

  • Anticancer Agents : Research has identified several derivatives that demonstrate potent anticancer activity, making them candidates for further development into therapeutics.
  • Biochemical Assays : The compound is utilized as a biochemical assay reagent due to its ability to modulate biological pathways effectively.
  • Synthetic Intermediates : It acts as an important intermediate in organic synthesis, facilitating the production of more complex molecules with pharmaceutical relevance.

Comparative Analysis of Derivatives

The following table summarizes some key derivatives of this compound and their biological activities:

Compound NameActivity TypeIC₅₀ (µM)Reference
9bEGFR Inhibitor1.54
11cHER2 Inhibitor1.75
13aVEGFR-2 Inhibitor79.80
Betahistine DerivativeHistamine AgonistNot specified

Propiedades

IUPAC Name

6-bromo-2-(bromomethyl)-3-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2FN/c7-3-5-4(9)1-2-6(8)10-5/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBAFPZVFLTWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 6-bromo-3-fluoro-2-methylpyridine (0.5 gr, 2.63 mmol) in dichloromethane (5 ml) were added at room temperature N-bromosuccinimide (937 mg, 5.26 mmol) and azo-di-isobutyronitrile (86 mg, 0.526 mmol). After 17 h stirring at 55° C. the reaction mixture was quenched by the addition of water and the product was extracted into dichloromethane. The combined organic phases were washed with brine, dried over sodium sulfate and concentrated under reduced pressure. Column chromatography afforded 6-bromo-2-(bromomethyl)-3-fluoropyridine (388 mg) as a clear oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
937 mg
Type
reactant
Reaction Step One
Quantity
86 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution thionyl bromide (2.44 g, 11.78 mmol, 1.05 eq.) in 50 ml dry DCM, cooled to 5° C., was added dropwise a solution of (6-bromo-3-fluoropyridin-2-yl)methanol (2.54 g, 11.22 mmol, 1 eq.) and pyridine (0.931 g, 11.78 mmol, 1.05 eq.) in 15 ml dry DCM. On complete addition, the cooling bath was removed, the reaction warmed to room temperature and stirred 1.5 hr. 150 ml of water and 150 ml of DCM were added and stirring allowed for 2 mins. The organic layer was separated, dried of MgSO4 and concentrated. The residue was purified by chromatography on silica gel to give 6-bromo-2-(bromomethyl)-3-fluoropyridine (2.89 g, 87% yield) as a white solid.
Quantity
2.44 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step Two
Quantity
0.931 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.